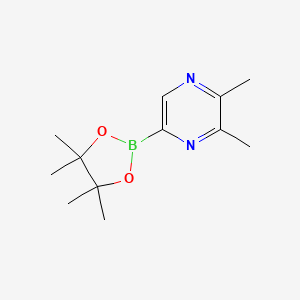

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Description

This compound (CAS: 879291-30-2) is a pyrazine derivative functionalized with a pinacol boronate ester at the 5-position and methyl groups at the 2- and 3-positions. Its boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-8-9(2)15-10(7-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLQHDWNJAWDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the reaction of pyrazine derivatives with boronic acids or boronic acid esters under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a pyrazine derivative with a boronic acid derivative in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of catalyst, solvent, and temperature can significantly affect the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding pyrazine derivatives.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state pyrazine derivatives.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: The compound is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: N/A)

- Structural Difference : Replaces the pyrazine ring with a pyrazolo[3,4-b]pyridine scaffold.

- However, reduced solubility in polar solvents compared to pyrazine derivatives may limit its utility in aqueous-phase reactions .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

- Structural Difference : Features an imidazo[1,2-a]pyrazine core.

- Impact : The fused imidazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. This modification is advantageous in medicinal chemistry for target binding but may complicate purification due to polar byproducts .

Substituent Effects on Reactivity and Stability

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS: 1259298-22-0)

- Key Difference : Chlorine substituent at the 2-position instead of methyl groups.

- Impact : The electron-withdrawing chlorine enhances electrophilicity, accelerating Suzuki coupling rates. However, it also increases susceptibility to hydrolysis, necessitating anhydrous reaction conditions .

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1802433-36-8)

- Key Difference : Methoxy and amine groups on a pyridine ring.

- Impact : The electron-donating methoxy group stabilizes the boronate, while the amine enables further functionalization (e.g., amidation). This compound is tailored for stepwise synthesis of drug candidates but may exhibit reduced thermal stability .

Steric and Electronic Modifications

2,3,5-Triphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine (CAS: 2396743-64-7)

- Key Difference : Bulky triphenyl substituents on the pyrazine ring.

- Impact : The phenyl groups introduce significant steric hindrance, reducing reaction rates in cross-coupling but improving selectivity in crowded environments. This derivative is ideal for synthesizing sterically demanding biaryl structures in materials science .

2-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazine

Comparative Data Table

Biological Activity

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is , with a molecular weight of 233.21 g/mol. Its structure includes a pyrazine ring substituted with a dimethyl group and a dioxaborolane moiety which enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. The reaction utilizes boron-containing reagents and palladium catalysts to form carbon-carbon bonds efficiently. For instance, one method reported the coupling of 5-bromo-N,N-dimethylpyridin-2-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under nitrogen atmosphere at elevated temperatures to yield the target compound with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane moieties. These compounds have been shown to selectively inhibit tumor cell growth while sparing normal cells. For example:

- Case Study : A derivative of this compound was tested against various cancer cell lines and exhibited significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .

The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the dioxaborolane group is believed to enhance the compound's ability to interact with biological targets such as enzymes involved in cell cycle regulation.

Data Table: Biological Activity Summary

| Activity | Effect | Concentration | Cell Type |

|---|---|---|---|

| Anticancer | Growth inhibition | 10 µM | Tumorigenic cells |

| Selectivity | No effect on non-tumorigenic | - | Non-tumorigenic cells |

| Mechanism | Modulation of signaling pathways | - | Various cell types |

Research Findings

- In Vitro Studies : Research conducted on murine liver cell lines demonstrated that derivatives of this compound can inhibit cancer cell motility and induce apoptosis in tumor cells while having minimal effects on healthy cells .

- Pharmacological Investigations : Further pharmacological assessments revealed that these compounds could alter the localization of phosphoproteins involved in critical signaling pathways, suggesting a multifaceted mechanism of action .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

- Methodology : The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyrazine precursors (e.g., 5-bromo-2,3-dimethylpyrazine) with bis(pinacolato)diboron. Reaction conditions (e.g., temperature: 80–100°C, solvent: dioxane/THF) and catalysts (e.g., Pd(PPh₃)₄) must be optimized to achieve >70% yield. Post-synthesis purification via column chromatography or HPLC is critical to isolate the boronate ester .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns on the pyrazine ring and boronate ester integrity. For example, the pinacolyl methyl groups appear as singlets at δ ~1.2–1.3 ppm in ¹H NMR .

- IR Spectroscopy : Identifies B-O stretching vibrations (~1350 cm⁻¹) and pyrazine ring modes (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 303.2) .

Q. How does the boronate ester moiety influence the compound’s stability under varying pH conditions?

- Methodology : Conduct stability assays in buffered solutions (pH 3–10) at 25°C. Monitor degradation via HPLC at 254 nm. The dioxaborolane group is stable in neutral to weakly basic conditions but hydrolyzes in acidic media, forming boronic acid derivatives .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for biaryl synthesis?

- Methodology :

- Catalyst Screening : Compare Pd(OAc)₂/XPhos vs. PdCl₂(dppf) in DMF/H₂O. The latter often provides higher yields (>85%) for electron-deficient aryl halides .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate esters, while THF improves selectivity for sterically hindered substrates .

- Kinetic Analysis : Use in situ ¹¹B NMR to track boronate consumption, identifying rate-limiting steps (e.g., transmetallation vs. oxidative addition) .

Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for NAS at the pyrazine C-5 position, explaining discrepancies between experimental and theoretical yields .

- Isotopic Labeling : Use ¹⁵N-labeled pyrazine to track regioselectivity in substitution reactions via 2D HSQC NMR .

Q. How does structural modification of the pyrazine ring affect the compound’s electronic properties in materials science applications?

- Methodology :

- Cyclic Voltammetry : Measure reduction potentials (e.g., E₁/₂ = -1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects of substituents .

- X-ray Crystallography : Resolve bond-length alternation in the pyrazine ring, correlating with charge-transport properties in organic semiconductors .

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor in medicinal chemistry?

- Methodology :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM. Use ATP-Glo assays to quantify IC₅₀ values.

- Molecular Docking : Simulate binding poses (e.g., AutoDock Vina) to prioritize structural analogs with improved steric complementarity to kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.